N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide
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Overview
Description
N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrahydropyran ring, a thioether linkage, and a benzenesulfonamide group, which collectively contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Thioether Formation: The thioether linkage is formed by reacting the tetrahydropyran derivative with an appropriate thiol under basic conditions.
Sulfonamide Formation: The final step involves the reaction of the thioether intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzenesulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, alcohols, bases like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted sulfonamides.
Scientific Research Applications
N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity . The thioether linkage and tetrahydropyran ring contribute to the compound’s overall stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Contains a tetrahydropyran ring and hydroxylamine group.
Tetrahydropyran-2-ol: Features a tetrahydropyran ring with a hydroxyl group.
Tetrahydro-2-methyl-2H-pyran: A methyl-substituted tetrahydropyran derivative.
Uniqueness
N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide is unique due to its combination of a tetrahydropyran ring, thioether linkage, and benzenesulfonamide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S2/c15-19(16,13-4-2-1-3-5-13)14-8-11-18-12-6-9-17-10-7-12/h1-5,12,14H,6-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AENUPEBVTXOCRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNS(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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